molecular formula C15H20N2OS B5720868 N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide

N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide

Cat. No. B5720868
M. Wt: 276.4 g/mol
InChI Key: ASTGFLJGIHOCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide, also known as MCC-950, is a small molecule inhibitor that targets the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex that plays a critical role in the innate immune response. Its activation leads to the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are involved in the pathogenesis of various inflammatory diseases. MCC-950 has been shown to be effective in inhibiting the NLRP3 inflammasome in vitro and in vivo, making it a promising candidate for the treatment of inflammatory diseases.

Mechanism of Action

N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide works by binding to the NLRP3 inflammasome and preventing its activation. The NLRP3 inflammasome is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the NLRP3 inflammasome recruits and activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their active forms. N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide inhibits this process by binding to the NLRP3 inflammasome and preventing the recruitment of caspase-1.
Biochemical and Physiological Effects:
N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to inhibiting the NLRP3 inflammasome, N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to reduce the production of reactive oxygen species (ROS) and the activation of the nuclear factor kappa B (NF-κB) pathway. N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide has also been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide in lab experiments is its specificity for the NLRP3 inflammasome. This allows researchers to selectively target the NLRP3 inflammasome without affecting other components of the innate immune response. However, one limitation of using N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide is its relatively low potency compared to other NLRP3 inhibitors. This may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for research on N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide. One area of interest is the development of more potent and selective NLRP3 inhibitors. Another area of interest is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and cardiovascular disease. Finally, the clinical development of N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide as a therapeutic agent for inflammatory diseases is an area of ongoing research.

Synthesis Methods

N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide was first synthesized by researchers at the University of Manchester in the United Kingdom. The synthesis method involves several steps, including the reaction of 3-methylbenzenamine with carbon disulfide to form 3-methylphenyl isothiocyanate, which is then reacted with cyclohexanecarboxylic acid to form N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been extensively studied in preclinical models of various inflammatory diseases, including gout, multiple sclerosis, Alzheimer's disease, and type 2 diabetes. In these studies, N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to effectively inhibit the NLRP3 inflammasome and reduce the production of pro-inflammatory cytokines, leading to a decrease in disease severity. N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide has also been shown to have a synergistic effect when combined with other anti-inflammatory agents, such as glucocorticoids and non-steroidal anti-inflammatory drugs (NSAIDs).

properties

IUPAC Name

N-[(3-methylphenyl)carbamothioyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-11-6-5-9-13(10-11)16-15(19)17-14(18)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTGFLJGIHOCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methylphenyl)carbamothioyl]cyclohexanecarboxamide

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